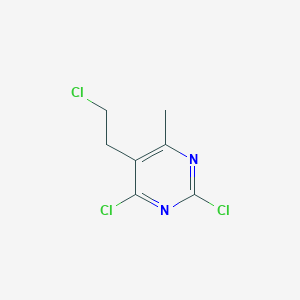

2,4-Dichloro-5-(2-chloroethyl)-6-methylpyrimidine

CAS No.: 89793-69-1

Cat. No.: VC4268924

Molecular Formula: C7H7Cl3N2

Molecular Weight: 225.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89793-69-1 |

|---|---|

| Molecular Formula | C7H7Cl3N2 |

| Molecular Weight | 225.5 |

| IUPAC Name | 2,4-dichloro-5-(2-chloroethyl)-6-methylpyrimidine |

| Standard InChI | InChI=1S/C7H7Cl3N2/c1-4-5(2-3-8)6(9)12-7(10)11-4/h2-3H2,1H3 |

| Standard InChI Key | ZEDIRTAHPSPMSW-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NC(=N1)Cl)Cl)CCCl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure (C₇H₇Cl₃N₂) features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, a methyl group at position 6, and a 2-chloroethyl chain at position 5 (Figure 1) . The SMILES notation CC1=C(C(=NC(=N1)Cl)Cl)CCCl and InChI key ZEDIRTAHPSPMSW-UHFFFAOYSA-N provide precise stereochemical details . The presence of electron-withdrawing chlorine atoms enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic substitution reactions at positions 2, 4, and 5 .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 225.5 g/mol | |

| Melting Point | 207–210°C | |

| Boiling Point | ~311°C (estimated) | |

| Solubility | Organic solvents (e.g., DCM) | |

| Density | 1.4±0.1 g/cm³ |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for this compound typically show distinct signals for the methyl group (δ ~2.5 ppm), chloroethyl chain (δ ~3.7–4.0 ppm for CH₂Cl), and aromatic protons (δ ~8.0–8.5 ppm) . Mass spectrometry reveals a molecular ion peak at m/z 224.97 ([M+H]⁺), corroborating its molecular formula .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2,4-dichloro-5-(2-chloroethyl)-6-methylpyrimidine typically begins with 2,4-dichloro-6-methylpyrimidine (CAS 5424-21-5), a commercially available precursor . A reported route involves:

-

Chlorination: Introduction of a chlorine atom at position 5 using phosphorus oxychloride (POCl₃) under reflux .

-

Side Chain Introduction: Reaction with 1,2-dichloroethane in the presence of a Lewis acid (e.g., AlCl₃) to attach the chloroethyl group .

Table 2: Representative Reaction Conditions

Purification and Scalability

Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol . Industrial-scale production requires stringent control of exothermic reactions and hazardous byproducts (e.g., HCl gas) .

Reactivity and Derivative Formation

Nucleophilic Substitution

The chlorine atoms at positions 2 and 4 are highly susceptible to displacement by amines, alkoxides, and thiols. For example, reaction with morpholine yields 2,4-dimorpholino derivatives, which are intermediates in kinase inhibitor synthesis .

Elimination Reactions

The chloroethyl group can undergo dehydrohalogenation to form a vinyl chloride moiety under basic conditions (e.g., K₂CO₃ in DMF), enabling access to unsaturated pyrimidine analogs .

Equation 1: Elimination Reaction

Pharmaceutical Applications

EGFR Inhibitor Development

Pyrimidine derivatives of this compound have shown promise in overcoming resistance mutations (e.g., T790M/L858R) in non-small cell lung cancer (NSCLC). Compound L-18, a morpholino-substituted analog, exhibited 81.9% inhibition of EGFR T790M/L858R kinase and an IC₅₀ of 0.65 μM in H1975 cells .

Antiproliferative Effects

In vivo studies using H1975 xenograft models demonstrated that derivatives reduce tumor volume by 58% at 50 mg/kg doses without significant toxicity to normal cells (LO-2) .

| Precaution | Recommendation |

|---|---|

| Personal Protective Equipment | Gloves, goggles, respirator |

| Storage | Cool, dry, inert atmosphere |

| Spill Management | Absorb with sand, dispose as hazardous waste |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume